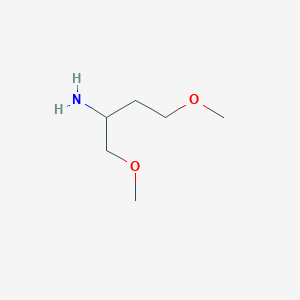

1,4-Dimethoxybutan-2-amine

Description

1,4-Dimethoxybutan-2-amine is an organic compound with the molecular formula C6H15NO2 It is a primary amine with two methoxy groups attached to the butane chain

Properties

IUPAC Name |

1,4-dimethoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-8-4-3-6(7)5-9-2/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOFZLWAYGNGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxybutan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For example, 1,4-dibromobutane can react with methanol in the presence of a base to form 1,4-dimethoxybutane. This intermediate can then be treated with ammonia or a primary amine to yield 1,4-dimethoxybutan-2-amine .

Industrial Production Methods

Industrial production of 1,4-dimethoxybutan-2-amine typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxybutan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields simpler amines or alcohols.

Substitution: Results in the formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Dimethoxybutan-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethoxybutan-2-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions can influence biological pathways and processes, making it a valuable compound for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Similar Compounds

1,4-Dimethoxybutane: Lacks the amine group, making it less reactive in certain chemical reactions.

1,4-Diaminobutane: Contains two amine groups, leading to different reactivity and applications.

1,4-Dimethoxy-2-butanol: Contains a hydroxyl group instead of an amine, resulting in different chemical properties.

Uniqueness

1,4-Dimethoxybutan-2-amine is unique due to the presence of both methoxy and amine functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .

Biological Activity

1,4-Dimethoxybutan-2-amine (CAS Number: 197803-56-8) is an organic compound with potential biological activities that are currently under investigation. Its unique structure, featuring both methoxy and amine functional groups, suggests it may interact with various biological systems. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

1,4-Dimethoxybutan-2-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and primary amines. The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H15N2O2 |

| Molecular Weight | 145.19 g/mol |

| Boiling Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The specific mechanism of action of 1,4-Dimethoxybutan-2-amine remains largely unexplored. However, it is hypothesized to interact with various biological macromolecules, potentially modulating enzyme activities or receptor functions. Preliminary studies indicate that the compound may influence several biochemical pathways, although detailed studies are necessary to clarify these interactions.

Pharmacokinetics

Pharmacokinetic studies suggest that like other amines, 1,4-Dimethoxybutan-2-amine is likely absorbed in the gastrointestinal tract and distributed throughout the body. It is expected to undergo hepatic metabolism and be excreted via urine. The exact metabolic pathways and elimination half-life are yet to be fully characterized.

In Vitro Studies

Research has indicated that 1,4-Dimethoxybutan-2-amine exhibits potential biological activities that can be categorized as follows:

- Neuroprotective Effects : Due to its structural similarity to known neuroactive compounds, preliminary studies suggest it may have protective effects on neuronal cells.

- Antioxidant Activity : Some studies have hinted at its potential role as an antioxidant, which could mitigate oxidative stress in cells.

Case Studies

A few notable case studies involving the compound include:

- Neuropharmacological Evaluation : A study assessed the effects of 1,4-Dimethoxybutan-2-amine on neuronal cell lines. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions.

- Synthesis of Derivatives : Research focused on synthesizing derivatives of this compound to enhance its biological activity. Certain derivatives showed improved interaction with neurotransmitter receptors compared to the parent compound .

Comparison with Similar Compounds

To better understand the uniqueness of 1,4-Dimethoxybutan-2-amine, it is helpful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,4-Dimethoxybutane | Lacks amine group | Limited biological activity |

| 1,4-Diaminobutane | Two amine groups | Higher reactivity |

| 1,4-Dimethoxy-2-butanol | Hydroxyl instead of amine | Different chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.